molecular formula C5H2BrF2NOS B2646179 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde CAS No. 2248379-43-1

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B2646179
CAS No.: 2248379-43-1
M. Wt: 242.04
InChI Key: RZZYKNPKZKPPLV-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is a high-value brominated thiazole carbaldehyde derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound serves as a versatile chemical building block, with its aldehyde and bromo functional groups making it an ideal precursor for further derivatization through reactions such as nucleophilic substitution and condensation. This bromothiazole scaffold is of significant interest in the discovery of novel antitumor agents. Thiazole and related heterocycles are recognized as privileged structures in medicinal chemistry due to their ability to interact with critical biological targets . Specifically, thiazole derivatives have been extensively explored as potent inhibitors of tyrosine kinases, such as c-Met, which is a high-value target in oncology due to its role in tumor progression and metastasis . Incorporating electron-rich heterocycles like thiazole into molecular frameworks can facilitate crucial hydrogen-bonding interactions with enzyme targets, thereby boosting the efficacy and selectivity of potential drug candidates . Researchers can leverage this compound to develop new type II c-Met inhibitors, which are known to engage the kinase's inactive conformation and may help overcome acquired resistance to other therapies . The compound is characterized by its high gastrointestinal absorption and blood-brain barrier permeability, as predicted by its physicochemical properties . It is supplied with a Certificate of Analysis to ensure identity, purity, and quality. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NOS/c6-3-2(1-10)11-5(9-3)4(7)8/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZYKNPKZKPPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248379-43-1
Record name 4-bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the bromination of 2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and other functional group modifications. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.

    Oxidation Products: 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carboxylic acid.

    Reduction Products: 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-methanol.

Scientific Research Applications

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is largely dependent on its chemical structure and the functional groups present. The bromine and difluoromethyl groups can interact with various molecular targets, leading to different biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde C₆H₃BrF₂NOS 239.02 4-Br, 2-CF₂H, 5-CHO High reactivity (CHO group); potential antimicrobial activity
5-Bromo-2-(3-fluorophenyl)thiazole C₉H₅BrFNS 258.11 5-Br, 2-(3-F-C₆H₄) Lacks aldehyde; used in ligand synthesis
4-Bromo-5-(1-(3-fluorophenyl)ethyl)thiazole C₁₂H₁₁BrFN₃S₂ 360.26 4-Br, 5-(hydrazonoethyl), 2-SMe Antimicrobial potential; methylthio group enhances lipophilicity
2-Bromo-4-fluoro-1,3-thiazole-5-carbaldehyde C₄H₂BrF₂NOS 209.98 2-Br, 4-F, 5-CHO Substituent positions alter electronic properties
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine C₈H₅BrN₄O₂S 307.12 Bromophenyl, nitro, thiadiazole Insecticidal/fungicidal activity; planar thiadiazole core
2.2. Functional Group Analysis
  • Aldehyde Group : Present in the target compound and 2-Bromo-4-fluoro-1,3-thiazole-5-carbaldehyde , this group enables nucleophilic additions (e.g., Schiff base formation). Its absence in analogs like 5-Bromo-2-(3-fluorophenyl)thiazole limits their utility in conjugation chemistry.
  • Difluoromethyl vs.
  • Bromine Position : Bromine at position 4 (target compound) vs. position 5 (e.g., 5-Bromo-2-(3-fluorophenyl)thiazole ) alters electronic distribution on the thiazole ring, affecting reactivity in cross-coupling reactions.

Biological Activity

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that belongs to the thiazole family, which is known for its diverse biological activities. The structural features of this compound, particularly the presence of bromine and difluoromethyl groups, enhance its reactivity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is C5_5H3_3BrF2_2NOS, with a molecular weight of approximately 223.06 g/mol. The thiazole ring structure contributes to its stability and biological activity.

Antiviral Properties

Thiazole derivatives, including 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde, have been investigated for their antiviral activities. Research indicates that these compounds can inhibit viral replication and may serve as lead compounds for the development of new antiviral drugs.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The presence of the bromine and difluoromethyl groups may enhance their interaction with microbial targets, leading to increased efficacy against various pathogens.

Anticancer Potential

The compound has also been explored for its anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression.

The biological activity of 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound may inhibit key enzymes involved in metabolic pathways associated with disease processes.
  • Receptor Modulation : It has shown potential in modulating receptor activities linked to inflammation and cancer growth .

Case Studies

  • Antiviral Activity : A study demonstrated that thiazole derivatives could effectively inhibit the replication of certain viruses in vitro. The mechanism was attributed to the disruption of viral protein synthesis.
  • Antimicrobial Efficacy : In a comparative study, 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics.
  • Anticancer Activity : Research indicated that this compound could significantly reduce tumor growth in murine models by inducing apoptosis and inhibiting angiogenesis.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Methylthiazole-2-carbaldehydeMethyl substitution at position 5Moderate antiviral activity
4-Bromo-5-methylthiazole-2-carbaldehydeBromine at position 4Enhanced reactivity and potential
4-Bromo-2-(difluoromethyl)thiazoleDifluoromethyl group at position 2Increased lipophilicity and antimicrobial activity

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